molecular formula C13H21NO2 B14179921 Beatrice CAS No. 92206-37-6

Beatrice

Cat. No.: B14179921
CAS No.: 92206-37-6
M. Wt: 223.31 g/mol
InChI Key: IWYGVDBZCSCJGT-UHFFFAOYSA-N
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Description

Beatrice, also known as 4-methyl-2,5-dimethoxymethamphetamine, is a lesser-known psychedelic drug. It is a substituted methamphetamine and a homolog of 2,5-dimethoxy-4-methylamphetamine (DOM). This compound was first synthesized by Alexander Shulgin . It produces a vague feeling of openness and receptiveness, along with a stimulative effect .

Preparation Methods

Beatrice can be synthesized through various synthetic routes. One common method involves the reaction of 2,5-dimethoxybenzaldehyde with nitroethane to form 2,5-dimethoxy-beta-nitrostyrene. This intermediate is then reduced using a reducing agent such as lithium aluminum hydride to yield 2,5-dimethoxyphenethylamine. Finally, the compound is methylated using methyl iodide to produce this compound .

Chemical Reactions Analysis

Beatrice undergoes several types of chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and methylating agents like methyl iodide . The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Beatrice has several scientific research applications:

    Chemistry: this compound is used as a reference compound in the study of substituted methamphetamines and their effects.

    Biology: It is used in research to understand the effects of psychedelic compounds on the brain and behavior.

    Medicine: this compound is studied for its potential therapeutic effects in treating certain mental health conditions.

    Industry: It is used in the development of new psychoactive substances and their analogs.

Mechanism of Action

The mechanism of action of Beatrice involves its interaction with serotonin receptors in the brain. It primarily acts as a serotonin receptor agonist, leading to increased serotonin levels and altered neurotransmission. This results in the psychedelic and stimulative effects observed with this compound . The molecular targets include serotonin receptors, particularly the 5-HT2A receptor, and the pathways involved include the serotonin signaling pathway .

Comparison with Similar Compounds

Beatrice is similar to other substituted methamphetamines, such as 2,5-dimethoxy-4-methylamphetamine (DOM) and 4-methylmethamphetamine. this compound is unique in its specific substitution pattern, which results in distinct pharmacological effects . Similar compounds include:

Properties

CAS No.

92206-37-6

Molecular Formula

C13H21NO2

Molecular Weight

223.31 g/mol

IUPAC Name

1-(2,5-dimethoxy-4-methylphenyl)-N-methylpropan-2-amine

InChI

InChI=1S/C13H21NO2/c1-9-6-13(16-5)11(7-10(2)14-3)8-12(9)15-4/h6,8,10,14H,7H2,1-5H3

InChI Key

IWYGVDBZCSCJGT-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1OC)CC(C)NC)OC

Origin of Product

United States

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